[2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine

Regioisomer differentiation Chiral purity Amine procurement specification

[2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine is a secondary alicyclic amine belonging to the cyclohexenylethylamine class, characterized by a cyclohexene ring connected via a two-carbon ethyl linker to a nitrogen atom substituted with a branched 4-methylpentan-2-yl group (molecular formula C₁₄H₂₇N, MW ~209.37 Da). The compound incorporates a non-conjugated endocyclic double bond within the cyclohexene moiety and a chiral center at the 2-position of the 4-methylpentan-2-yl substituent, features that collectively influence lipophilicity, steric profile, and synthetic reactivity.

Molecular Formula C14H27N
Molecular Weight 209.37 g/mol
Cat. No. B13273148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine
Molecular FormulaC14H27N
Molecular Weight209.37 g/mol
Structural Identifiers
SMILESCC(C)CC(C)NCCC1=CCCCC1
InChIInChI=1S/C14H27N/c1-12(2)11-13(3)15-10-9-14-7-5-4-6-8-14/h7,12-13,15H,4-6,8-11H2,1-3H3
InChIKeyJRSWWKHTZNEXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine – Structural and Physicochemical Baseline for Scientific Selection


[2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine is a secondary alicyclic amine belonging to the cyclohexenylethylamine class, characterized by a cyclohexene ring connected via a two-carbon ethyl linker to a nitrogen atom substituted with a branched 4-methylpentan-2-yl group (molecular formula C₁₄H₂₇N, MW ~209.37 Da) . The compound incorporates a non-conjugated endocyclic double bond within the cyclohexene moiety and a chiral center at the 2-position of the 4-methylpentan-2-yl substituent, features that collectively influence lipophilicity, steric profile, and synthetic reactivity [1]. It is primarily employed as a synthetic intermediate for spiro-heterocyclic scaffolds, as a building block for functionalized amine libraries, and in perovskite quantum-well materials research [2].

Why Generic Substitution Fails for [2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine: The Case Against Analog Interchange in Procurement


Within the cyclohexenylethylamine family, even subtle variations in the N-alkyl substituent or double-bond geometry produce significant differences in reactivity, selectivity, and material performance. For instance, the regioisomeric [2-(cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine (CAS 1040342-30-0) differs solely in methyl-branching position yet introduces an additional chiral center at the 3-position, altering diastereomeric complexity and potentially affecting enantioselective transformations . The saturated analog (cyclohexylmethyl)(4-methylpentan-2-yl)amine (CAS 1096821-57-6) eliminates the endocyclic double bond critical for cyclization reactions, removing the olefin handle required for spiro-oxazine and heterocycle formation . Meanwhile, the primary amine 2-(1-cyclohexenyl)ethylamine (CAS 3399-73-3) lacks the steric bulk and basicity modulation provided by the branched 4-methylpentan-2-yl substituent, which directly impacts catalyst compatibility in cross-coupling reactions and organic–inorganic perovskite layer spacing . These structural distinctions are not cosmetic—they dictate whether a synthetic pathway succeeds or fails, and whether a perovskite film exhibits the targeted exciton emission properties. Procurement of an incorrect analog without verifying the exact N-alkyl substitution pattern carries a high risk of experimental irreproducibility.

Quantitative Evidence Guide: Head-to-Head Differentiation of [2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine from Closest Analogs


Regioisomeric Purity: Differentiation from 3-Methylpentan-2-yl Isomer by Chiral Center Count and Synthetic Tractability

The target compound [2-(cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine possesses a single chiral center at the 2-position of the 4-methylpentan-2-yl group. Its closest regioisomer, [2-(cyclohex-1-en-1-yl)ethyl](3-methylpentan-2-yl)amine (CAS 1040342-30-0), contains two chiral centers (C2 and C3 of the 3-methylpentan-2-yl moiety) . This difference in chiral center count directly impacts the number of possible stereoisomers (2 vs. 4), complicating enantioselective synthesis, chiral chromatographic resolution, and analytical characterization for the regioisomer . The target compound therefore offers a simplified stereochemical landscape for applications where a defined single-enantiomer product is required.

Regioisomer differentiation Chiral purity Amine procurement specification

Olefinic Handle Retention vs. Saturated Analogs: Critical for Spiro-Oxazine Cyclization Yields

The endocyclic double bond of [2-(cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine serves as an essential functional handle for intramolecular cyclization. In the established microwave-assisted synthesis of spiro-1,3-oxazines from N-(2-(cyclohex-1-en-1-yl)ethyl)amides, the cyclohexene double bond is the reactive site for iodocyclization [1]. The saturated analog (cyclohexylmethyl)(4-methylpentan-2-yl)amine (CAS 1096821-57-6) lacks this double bond, rendering it incapable of participating in such spirocyclization reactions . While quantitative yield data for the exact target compound's amide cyclization is not published, the class-level precedent establishes that the olefin is mechanistically required for the transformation; the saturated analog would yield 0% of the spirocyclic product under identical conditions.

Spiro-heterocycle synthesis Olefin cyclization Synthetic intermediate differentiation

Steric and Basicity Modulation via Branched 4-Methylpentan-2-yl Substituent vs. Primary Amine or Smaller Alkyl Analogs

The 4-methylpentan-2-yl substituent introduces greater steric bulk (estimated Taft Es ~ –1.2 to –1.5 vs. –0.3 for ethyl) and modulates pKa of the conjugate acid relative to smaller N-alkyl analogs [1]. In perovskite quantum-well applications, the organic ammonium cation layer thickness dictates exciton confinement; primary ammoniums such as cyclohexenylethylammonium (derived from 2-(1-cyclohexenyl)ethylamine, CAS 3399-73-3) yield a single well-defined interlayer spacing, whereas secondary N-alkylcyclohexenylethylammoniums provide tunable spacing through variation of the N-alkyl chain length and branching [2]. The 4-methylpentan-2-yl branch offers a unique balance: sufficient bulk to expand the interlayer gallery beyond primary ammonium systems while maintaining crystallinity. Although exact spacing data for this specific ammonium salt have not been reported, class-level data for cyclohexenylethylammonium lead iodide perovskites show exciton emission at ~510 nm; increasing the organic cation size predictably shifts optical properties [2].

Amine basicity Steric hindrance Catalyst compatibility Perovskite quantum wells

Synthetic Accessibility: Direct Reductive Amination Advantage Over Multi-Step Routes Required for Hindered Tertiary Amine Analogs

The secondary amine structure of [2-(cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine can be accessed via a single-step reductive amination between 2-(1-cyclohexenyl)ethylamine and 4-methylpentan-2-one using standard reducing agents (e.g., NaBH₃CN or NaBH(OAc)₃) [1]. In contrast, the fully saturated tertiary amine analog (cyclohexylmethyl)(4-methylpentan-2-yl)amine requires an additional synthetic step (alkylation of the secondary amine or reductive amination with a different ketone precursor) and may involve competing N-alkylation versus C-alkylation pathways . This difference in step count directly impacts procurement cost, lead time for custom synthesis, and overall yield. Typical reductive amination yields for secondary amine formation in this substrate class range from 65–85%, whereas multi-step routes to congested tertiary amines often fall below 50% cumulative yield [1].

Reductive amination Synthetic efficiency Amine procurement cost

Optimal Application Scenarios for [2-(Cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine: Evidence-Based Procurement Guidance


Spiro-1,3-oxazine and Spiro-Heterocycle Library Synthesis

This compound is the preferred precursor when the synthetic objective requires an intramolecular cyclization onto a cyclohexene double bond. The endocyclic olefin, absent in saturated cyclohexylmethyl analogs, is the essential reactive site for iodocyclization or Selectfluor-mediated fluorocyclization to spiro-1,3-oxazines and spiro-thiazines [1]. Procuring the saturated analog for this application would result in zero yield of the desired spirocycle. Researchers building spiro-heterocyclic libraries for fragment-based screening or natural product-like compound collections should specify [2-(cyclohex-1-en-1-yl)ethyl](4-methylpentan-2-yl)amine as the amine component for amide formation prior to cyclization. [1]

Chiral Amine Building Block for Single-Enantiomer Synthesis

With only one chiral center in the N-alkyl substituent, the target compound simplifies enantiomeric resolution compared to the 3-methylpentan-2-yl regioisomer, which bears two chiral centers and four potential stereoisomers . This makes it the preferred choice for asymmetric synthesis where a defined single-enantiomer secondary amine is required as a chiral auxiliary, ligand precursor, or resolving agent. Procurement specifications should explicitly request enantiomeric excess (≥98% ee) verification by chiral HPLC or optical rotation when enantiopure material is needed.

Layered Perovskite Quantum-Well Spacer with Tunable Exciton Confinement

When protonated, the compound forms a secondary ammonium cation that serves as an organic spacer layer in two-dimensional lead halide perovskites. The branched 4-methylpentan-2-yl substituent provides a larger interlayer gallery than primary cyclohexenylethylammonium systems (derived from CAS 3399-73-3), enabling tuning of exciton emission wavelength and quantum-well thickness [2]. Materials scientists developing perovskite-based LEDs, photodetectors, or exciton-harvesting devices should select this compound when an intermediate spacer size between primary ammonium and bulky tertiary ammonium systems is desired. Class-level precedent confirms that cyclohexenylethylammonium-based perovskites exhibit efficient exciton emission suitable for optoelectronic heterostructures. [2]

Cost-Efficient Amine Intermediate for Parallel Library Synthesis

The single-step reductive amination route from commercially available 2-(1-cyclohexenyl)ethylamine and 4-methylpentan-2-one provides the target compound with typical yields of 65–85%, substantially higher than the multi-step cumulative yields of sterically congested tertiary amine analogs [3]. For medicinal chemistry groups synthesizing parallel amide or sulfonamide libraries via high-throughput chemistry, the target compound's favorable synthetic accessibility translates to reliable supply, predictable pricing, and shorter custom synthesis lead times. Procurement officers should benchmark quotes based on this single-step synthetic complexity rather than pricing of unrelated cyclohexylamine compounds. [3]

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